molecular formula C19H21N3O3 B12173857 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1H-indol-5-yl)propanamide

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1H-indol-5-yl)propanamide

Cat. No.: B12173857
M. Wt: 339.4 g/mol
InChI Key: FCQCAELANYZZGE-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-(1H-indol-5-yl)propanamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1H-indol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This method allows for the efficient preparation of spirocyclic pyrrolidines and piperidines under mild reaction conditions at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1H-indol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols.

Scientific Research Applications

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1H-indol-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1H-indol-5-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1H-indol-5-yl)propanamide is unique due to its combination of a spirocyclic structure with an indole moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-(1H-indol-5-yl)propanamide

InChI

InChI=1S/C19H21N3O3/c23-16(21-14-3-4-15-13(11-14)5-9-20-15)6-10-22-17(24)12-19(18(22)25)7-1-2-8-19/h3-5,9,11,20H,1-2,6-8,10,12H2,(H,21,23)

InChI Key

FCQCAELANYZZGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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